3-phenyl-4-propylpyridine
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Overview
Description
3-Phenyl-4-propylpyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, characterized by a phenyl group attached to the third position and a propyl group attached to the fourth position of the pyridine ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4-propylpyridine typically involves the reaction of pyridine with phenyl and propyl substituents. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with 4-propylpyridine to form the desired product. The reaction is carried out in anhydrous conditions, often using diethyl ether as a solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4-propylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-Phenyl-4-propylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-phenyl-4-propylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function .
Comparison with Similar Compounds
3-Phenylpyridine: Lacks the propyl group, making it less hydrophobic.
4-Propylpyridine: Lacks the phenyl group, affecting its aromatic properties.
3-Phenyl-4-methylpyridine: Has a methyl group instead of a propyl group, altering its steric and electronic properties
Uniqueness: 3-Phenyl-4-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenyl and propyl groups enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
53911-35-6 |
---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-phenyl-4-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-15-11-14(12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
InChI Key |
MDEOSZGDWLTQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)C2=CC=CC=C2 |
Purity |
0 |
Origin of Product |
United States |
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